1H-Pyrrol-2-amine, 5-methyl-
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Overview
Description
1H-Pyrrol-2-amine, 5-methyl- is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom The presence of the amino group at the second position and a methyl group at the fifth position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrol-2-amine, 5-methyl- can be synthesized through several methods:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride in water.
Cyclocondensation Reactions: Cyclocondensation of ethyl glyoxylate with amines in the presence of palladium (II) trifluoroacetate as a catalyst can produce pyrroles.
Isocyanide-based Reactions: One-pot three-component reactions involving alkyl isocyanides, dibenzoylacetylene, and hexachloroacetone can yield highly substituted pyrroles.
Industrial Production Methods: Industrial production of 1H-Pyrrol-2-amine, 5-methyl- typically involves large-scale Paal-Knorr synthesis due to its simplicity and high yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
1H-Pyrrol-2-amine, 5-methyl- undergoes various chemical reactions:
Reduction: Reduction reactions can convert it into pyrrolidines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Major Products:
- Oxidation products include pyrrole oxides.
- Reduction products include pyrrolidines.
- Substitution products include N-alkylpyrroles and N-sulfonylpyrroles.
Scientific Research Applications
1H-Pyrrol-2-amine, 5-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antifungal agent.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrol-2-amine, 5-methyl- involves its interaction with various molecular targets:
Comparison with Similar Compounds
1H-Pyrrol-2-amine, 5-methyl- can be compared with other pyrrole derivatives:
1H-Pyrrol-2-amine: Lacks the methyl group at the fifth position, resulting in different reactivity and biological activity.
1H-Pyrrol-2-amine, 3-methyl-: The methyl group at the third position alters the compound’s electronic properties and reactivity.
1H-Pyrrol-2-amine, 4-methyl-: Similar to the 5-methyl derivative but with different steric and electronic effects.
Uniqueness: The presence of the methyl group at the fifth position in 1H-Pyrrol-2-amine, 5-methyl- provides unique steric and electronic properties, making it distinct from other pyrrole derivatives .
Properties
IUPAC Name |
5-methyl-1H-pyrrol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-4-2-3-5(6)7-4/h2-3,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHBBRXNJWHZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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